1-(4-甲氧基苯基)-1H-吡唑

概述

描述

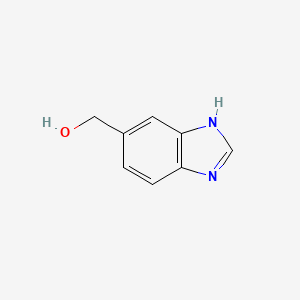

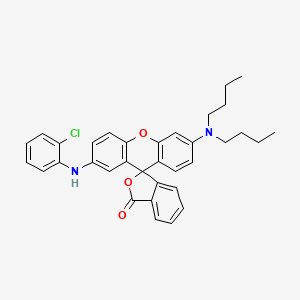

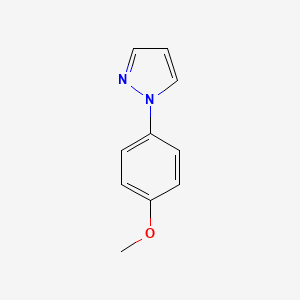

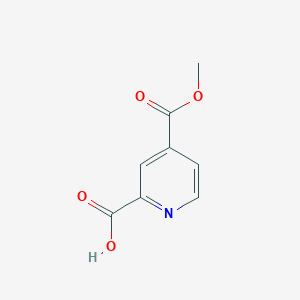

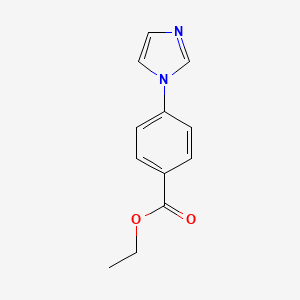

1-(4-Methoxyphenyl)-1H-pyrazole, also known as 4-MPP, is a heterocyclic compound composed of a pyrazole ring and a methoxyphenyl substituent. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology. 4-MPP is a small molecule that can be easily synthesized and has been used in various scientific research studies.

科学研究应用

光致发光化合物的合成

1-(4-甲氧基苯基)-1H-吡唑: 用于合成光致发光化合物,例如1,2-二氢膦宁。 这些化合物由于其在有机发光二极管 (OLED) 中的潜在应用以及由于其发光特性而在生物系统中作为探针而备受关注 .

铜催化的三唑合成

该化合物用作铜催化合成过程中的前体。具体来说,它用于通过涉及芳基硼酸和叠氮化钠的多组分反应来创建三取代的1,2,4-三唑。 三唑以其抗真菌和抗菌特性而著称 .

氢胺化催化剂研究

在催化领域,1-(4-甲氧基苯基)-1H-吡唑参与了与金 (III) 催化的炔烃氢胺化相关的研究。 这项研究对于开发新的催化方法至关重要,这些方法可以导致合成有价值的有机化合物,例如N-乙烯基吲哚,这些化合物在制药中具有应用 .

生物催化中的不对称氧化

该化合物在生物催化中也很重要,特别是在1-(4-甲氧基苯基)乙醇的不对称氧化中,以生产对映体纯化合物。 这些化合物是合成环烷基[b]吲哚的必需合成子,环烷基[b]吲哚对一般过敏反应具有治疗作用 .

纳秒激光闪光光解

1-(4-甲氧基苯基)-1H-吡唑: 用于研究纳秒激光闪光光解。 该技术对于理解光化学反应过程中发生的快速过程至关重要,这对于光动力疗法和太阳能转换的开发非常重要 .

茴香醚衍生物的合成

该化合物在4-(1-氯乙基)茴香醚的合成中得到应用,茴香醚是一种茴香醚衍生物。 茴香醚衍生物在各个领域得到应用,包括作为有机合成的中间体和作为香料成分在香料中的应用 .

改善生物催化的溶剂体系

涉及1-(4-甲氧基苯基)-1H-吡唑的研究包括探索可以改善生物催化过程的溶剂体系。 例如,已证明将深共熔溶剂添加到双相体系中可以提高生物催化氧化反应的效率 .

制备规模的生物催化过程

最后,该化合物在将生物催化过程扩展到制备规模方面起着重要作用。 这对对映体纯物质的商业化生产至关重要,这些物质通常用作药物开发和复杂有机分子合成的构建块 .

安全和危害

未来方向

属性

IUPAC Name |

1-(4-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-9(4-6-10)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATADCJHNNRIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481839 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35715-67-4 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a 3,4-dicarboxylate group influence the molecular conformation and hydrogen bonding patterns in 1-(4-Methoxyphenyl)-1H-pyrazole derivatives?

A1: A study by [] investigated the structural features of four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives. Interestingly, the presence of the 3,4-dicarboxylate group in 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide led to the formation of complex hydrogen-bonded framework structures. These frameworks exhibited multiple hydrogen bond types, showcasing the significant influence of this functional group on intermolecular interactions. In contrast, the corresponding dimethyl esters, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate and dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate, formed simpler cyclic dimers stabilized solely by C—H⋯O hydrogen bonds. This observation suggests that the presence of hydrogen bond donors and acceptors in the 3,4-dicarboxylate moiety plays a crucial role in dictating the supramolecular arrangement of these compounds.

Q2: What synthetic strategies can be employed to functionalize the 3-position of the 1-(4-Methoxyphenyl)-1H-pyrazole scaffold?

A2: Researchers have successfully explored the functionalization of the 3-position in 1-(4-Methoxyphenyl)-1H-pyrazole derivatives, particularly using the versatile 4-benzoyl-5-phenyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carbonyl chloride as a starting point []. This compound, bearing a reactive acid chloride group, readily undergoes nucleophilic substitution reactions with various amines and alcohols. For instance, reacting it with asymmetrical disubstituted ureas yields the corresponding 4-benzoyl-N-(N’,N’-dialkylcarbamyl)-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxamides. Similarly, treatment with alcohols leads to the formation of alkyl 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylates. Furthermore, Friedel-Crafts reactions with aromatic compounds afford 4,3-diaroyl-1-(4-hydroxyphenyl)-5-phenyl-1H-pyrazoles and 4-benzoyl-1-(4-methoxyphenyl)-3-aroyl-5-phenyl-1H-pyrazoles, expanding the diversity of accessible structures. Subsequent acylation reactions on the 4,3-diaroyl derivatives further diversify the substitution patterns, yielding 3,4-diaroyl-1-(4-acyloxyphenyl)-5-phenyl-1H-pyrazoles. This study exemplifies the versatility of the 1-(4-Methoxyphenyl)-1H-pyrazole scaffold for the synthesis of a library of compounds with diverse functional groups at the 3-position.

Q3: What spectroscopic techniques are commonly employed for the structural elucidation of novel 1-(4-Methoxyphenyl)-1H-pyrazole derivatives?

A3: Researchers rely on a combination of spectroscopic techniques to characterize newly synthesized 1-(4-Methoxyphenyl)-1H-pyrazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides valuable information about the hydrogen and carbon environments within the molecule, respectively. [, ] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), further aid in elucidating the connectivity between different atoms in the molecule. Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups present based on their characteristic vibrational frequencies. [] Additionally, High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, confirming the molecular formula and elemental composition of the synthesized compounds. [] These complementary techniques, when used in conjunction, provide a comprehensive understanding of the structure and purity of the novel 1-(4-Methoxyphenyl)-1H-pyrazole derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)